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Compound Name: [Tyr8] Bradykinin

Cat. No.: B12399312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
[Tyr8] Bradykinin is a synthetic analog of the naturally occurring peptide hormone Bradykinin.

It acts as a potent and selective agonist for the Bradykinin B2 receptor, a G-protein coupled

receptor (GPCR) involved in a multitude of physiological and pathophysiological processes,

including inflammation, pain, vasodilation, and cell growth.[1][2] Understanding the

concentration-dependent effects of [Tyr8] Bradykinin on cellular signaling pathways is crucial

for research in these areas and for the development of novel therapeutics targeting the B2

receptor.

These application notes provide detailed protocols for generating agonist concentration-

response curves for [Tyr8] Bradykinin by measuring two key downstream signaling events:

intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) 1/2

phosphorylation.

B2 Receptor Signaling Pathway
Activation of the Bradykinin B2 receptor by [Tyr8] Bradykinin initiates a well-characterized

signaling cascade. The receptor primarily couples to the Gq alpha subunit of heterotrimeric G

proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, triggering the release of stored calcium ions into the cytoplasm. This rapid increase

in intracellular calcium concentration is a hallmark of B2 receptor activation. Simultaneously,

DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC).

Furthermore, B2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK)

cascade, leading to the phosphorylation and activation of ERK1/2. This pathway is often linked

to cellular processes such as proliferation and differentiation.
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Caption: [Tyr8] Bradykinin Signaling Pathway.

Quantitative Data Summary
The following table summarizes the potency of Bradykinin and the binding affinity of [Tyr8]
Bradykinin at the B2 receptor, as determined by various in vitro functional assays. While

specific EC50/pEC50 values for [Tyr8] Bradykinin are not as widely reported as for

Bradykinin, its activity as a potent B2 agonist is well-established.
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Agonist Assay Type
Cell Line /
Tissue

Potency (EC50
/ pEC50) /
Affinity (Ki /
KD)

Reference

Bradykinin
ERK1/2

Phosphorylation
HEK293 cells

EC50: 9.8 ± 0.4

nM
[3]

Bradykinin
ERK1/2

Phosphorylation

Human

Trabecular

Meshwork Cells

EC50: ~0.7 nM

Bradykinin
Intracellular Ca²⁺

Mobilization

Bovine Tracheal

Smooth Muscle

Cells

log EC50: -8.7 M

(pEC50: 8.7)
[4]

Bradykinin
Intracellular Ca²⁺

Mobilization

Guinea-pig Aortic

Smooth Muscle

Cells

log EC50: -7.9 ±

0.05 M (pEC50:

7.9)

[5]

[Tyr8] Bradykinin
B2 Receptor

Binding

Guinea Pig

Spinal Cord
Ki: 0.6 nM

[125I]-Tyr8-BK
B2-like Receptor

Binding

Rat Glomerular

Membranes
KD: 3.9 ± 0.7 nM [1]

Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the concentration-dependent increase in intracellular

calcium ([Ca²⁺]i) in response to [Tyr8] Bradykinin using a fluorescent calcium indicator.
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1. Cell Seeding
Seed cells in a 96-well black, clear-bottom plate.

2. Dye Loading
Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

3. Compound Addition
Add serial dilutions of [Tyr8] Bradykinin to the wells.

4. Fluorescence Measurement
Measure fluorescence intensity over time using a plate reader.

5. Data Analysis
Plot the peak fluorescence response against the agonist concentration to generate a concentration-response curve.

Click to download full resolution via product page

Caption: Calcium Mobilization Assay Workflow.

Materials:

HEK293 cells (or other suitable cell line expressing the B2 receptor)

96-well black, clear-bottom microplates

[Tyr8] Bradykinin

Fluo-4 AM calcium indicator

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Fluorescence plate reader with an injection system
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Procedure:

Cell Seeding:

Seed HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a

confluent monolayer on the day of the assay.

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

Dye Loading:

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. A

typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

Aspirate the cell culture medium from the wells and wash once with HBSS.

Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

After incubation, wash the cells twice with HBSS to remove excess dye. Leave a final

volume of 100 µL of HBSS in each well.

Compound Addition and Measurement:

Prepare a serial dilution of [Tyr8] Bradykinin in HBSS at 2X the final desired

concentrations.

Place the plate in a fluorescence plate reader set to the appropriate excitation and

emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).

Establish a baseline fluorescence reading for approximately 15-30 seconds.

Inject 100 µL of the 2X [Tyr8] Bradykinin dilutions into the wells while continuously

recording the fluorescence.

Continue recording for at least 2-3 minutes to capture the peak response and subsequent

decline.

Data Analysis:
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For each concentration, determine the peak fluorescence response by subtracting the

baseline fluorescence from the maximum fluorescence signal.

Plot the peak response against the logarithm of the [Tyr8] Bradykinin concentration.

Fit the data to a four-parameter logistic equation to determine the EC50 or pEC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay
This protocol outlines the steps to measure the concentration-dependent phosphorylation of

ERK1/2 in response to [Tyr8] Bradykinin using a cell-based ELISA or Western blotting.

1. Cell Seeding and Serum Starvation
Seed cells and serum-starve overnight to reduce basal ERK phosphorylation.

2. Agonist Stimulation
Treat cells with a serial dilution of [Tyr8] Bradykinin for a short duration (e.g., 5-10 minutes).

3. Cell Lysis
Lyse the cells to extract proteins.

4. Detection of p-ERK1/2
Quantify the amount of phosphorylated ERK1/2 using a specific antibody-based method (e.g., ELISA, Western Blot).

5. Data Analysis
Normalize the p-ERK1/2 signal to total ERK or a housekeeping protein and plot against the agonist concentration.

Click to download full resolution via product page

Caption: ERK Phosphorylation Assay Workflow.

Materials:

HEK293 cells (or other suitable cell line)
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24- or 48-well cell culture plates

[Tyr8] Bradykinin

Serum-free cell culture medium

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Western blotting equipment or cell-based ELISA kit

Procedure:

Cell Seeding and Serum Starvation:

Seed cells in a 24- or 48-well plate and grow to 80-90% confluency.

The day before the experiment, replace the growth medium with serum-free medium and

incubate overnight. This step is crucial to minimize basal levels of ERK phosphorylation.

Agonist Stimulation:

Prepare serial dilutions of [Tyr8] Bradykinin in serum-free medium.

Aspirate the serum-free medium from the cells and add the [Tyr8] Bradykinin dilutions.

Incubate for a predetermined optimal time (typically 5-10 minutes) at 37°C. A time-course

experiment should be performed initially to determine the peak phosphorylation time.[1]

Cell Lysis:

Quickly aspirate the agonist-containing medium and wash the cells once with ice-cold

PBS.
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Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with gentle

agitation.

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed

to pellet cell debris and collect the supernatant.

Detection of Phosphorylated ERK1/2 (Western Blotting Example):

Determine the protein concentration of each lysate using a standard protein assay (e.g.,

BCA).

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in

TBST).

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at

4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

To normalize, the membrane can be stripped and re-probed with an antibody against total

ERK1/2 or a housekeeping protein like GAPDH.

Data Analysis:

Quantify the band intensities for phospho-ERK1/2 and the normalization control (total ERK

or housekeeping protein).

Calculate the ratio of phospho-ERK1/2 to the control for each concentration.

Plot the normalized phospho-ERK1/2 signal against the logarithm of the [Tyr8]
Bradykinin concentration.

Fit the data to a four-parameter logistic equation to determine the EC50 or pEC50 value.
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Conclusion
The protocols and information provided in these application notes offer a comprehensive guide

for researchers to effectively characterize the concentration-response relationship of [Tyr8]
Bradykinin at the B2 receptor. By accurately measuring key downstream signaling events,

these methods will facilitate a deeper understanding of the functional consequences of B2

receptor activation and aid in the discovery and development of new modulators of this

important therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12399312?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

